N-9H-purin-6-ylalanine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(7H-purin-6-ylamino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5O2/c1-4(8(14)15)13-7-5-6(10-2-9-5)11-3-12-7/h2-4H,1H3,(H,14,15)(H2,9,10,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJCHRQVTYAPCMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC1=NC=NC2=C1NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Derivatization Strategies for N 9h Purin 6 Ylalanine
Direct Chemical Synthesis Approaches for N-9H-purin-6-ylalanine
The direct formation of the C6-N bond between the purine (B94841) ring and alanine (B10760859) is a critical step in the synthesis of this compound. Two principal methods have been established for this transformation: palladium-catalyzed cross-coupling reactions and classical nucleophilic aromatic substitution.
Palladium-Catalyzed Cross-Coupling Reactions in C6-Functionalization of Purines
Modern synthetic organic chemistry has increasingly utilized palladium-catalyzed cross-coupling reactions for the formation of carbon-nitrogen bonds, and the synthesis of purine derivatives is no exception. The Buchwald-Hartwig amination, in particular, stands out as a powerful tool for the C6-functionalization of purines. wikipedia.orgrug.nlbuffalostate.edu This reaction typically involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable ligand.
For the synthesis of this compound, this would entail the reaction of a 6-halopurine, such as 6-chloropurine (B14466) or 6-bromopurine (B104554), with an alanine ester. The choice of ligand is crucial for the efficiency of the reaction, with bulky, electron-rich phosphine (B1218219) ligands like Xantphos being effective in similar transformations. scilit.com The reaction is generally carried out in the presence of a base, such as cesium carbonate, and at elevated temperatures. scilit.com While this method offers a versatile and efficient route to a wide range of N6-substituted purines, its application to the direct synthesis of this compound with unprotected alanine would require careful optimization to avoid side reactions. The use of protected alanine derivatives, such as the t-boc protected amino ester, can be a strategic choice to enhance the chemo-selectivity of the coupling reaction. rsc.org
| Component | Function | Examples |
|---|---|---|
| Purine Substrate | Electrophilic partner | 6-chloropurine, 6-bromopurine |
| Amine | Nucleophilic partner | Alanine methyl ester, N-t-boc-alanine |
| Palladium Catalyst | Facilitates C-N bond formation | Palladium(II) acetate, PEPPSI-IPr |
| Ligand | Stabilizes and activates the catalyst | Xantphos, BINAP, DPPF |
| Base | Activates the amine and neutralizes HX | Cesium carbonate, sodium t-butoxide |
Nucleophilic Substitution Reactions with 6-Chloropurine Precursors
A more traditional and widely employed method for the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) reaction. nih.govnih.gov This approach utilizes the electron-deficient nature of the purine ring, which is further activated by the presence of a good leaving group at the C6 position, typically a chlorine atom. 6-Chloropurine is a readily available and commonly used precursor for this reaction. google.comchemicalbook.com
The synthesis of N-(purin-6-yl)-(S)-amino acids, including the alanine derivative, has been successfully achieved by reacting 6-chloropurine with the corresponding (S)-amino acid. nih.gov The reaction is typically carried out in an aqueous solution of sodium carbonate under reflux conditions. nih.gov This method is straightforward and often provides good yields of the desired product. However, the conditions can be somewhat harsh, which raises concerns about the preservation of stereochemical integrity, a critical aspect that will be discussed in a later section. nih.gov The reactivity of 6-halopurines in SNAr reactions can vary, with some studies suggesting that 6-bromopurine may be more reactive than 6-chloropurine under certain conditions. byu.edu
| Method | Advantages | Disadvantages |
|---|---|---|
| Palladium-Catalyzed Cross-Coupling | High efficiency, broad substrate scope, milder conditions possible. wikipedia.orgrug.nl | Requires expensive catalysts and ligands, potential for side reactions. |
| Nucleophilic Aromatic Substitution | Simple procedure, readily available starting materials, often good yields. nih.gov | Can require harsh reaction conditions, potential for racemization. nih.gov |
Stereochemical Control and Chiral Synthesis of this compound Diastereomers
Given that alanine is a chiral amino acid, the synthesis of this compound inherently involves stereochemistry. Controlling the stereochemical outcome and maintaining the enantiomeric purity of the final product are paramount, especially for applications in biological systems where stereoisomers can exhibit vastly different activities.
Challenges in Maintaining Enantiomeric Purity during Conjugation
A significant challenge in the synthesis of this compound and its derivatives is the potential for racemization of the chiral center of the amino acid. This is particularly problematic during subsequent peptide coupling reactions. For instance, the coupling of N-(purin-6-yl)-(S)-amino acids with another amino acid ester using carbodiimide (B86325) coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) has been shown to be accompanied by significant racemization. nih.gov In some cases, this has led to the formation of diastereomeric mixtures in a nearly 6:4 ratio. nih.gov
The mechanism of this racemization is thought to be analogous to that observed with histidine, where the imidazole (B134444) ring participates in the formation of a chirally labile intermediate. nih.govthieme-connect.dehighfine.com However, studies with N-(9-benzylpurin-6-yl)-(S)-alanine and N-(7-deazapurin-6-yl)-(S)-alanine have shown that racemization still occurs, suggesting that the imidazole fragment of the purine may not be the sole or primary cause of this loss of stereochemical integrity. nih.gov The basicity and steric hindrance of organic bases used in the reaction can also significantly influence the degree of racemization. highfine.com
Strategies for Diastereoselective Synthesis
To circumvent the problem of racemization during peptide bond formation, a more diastereoselective approach involves reversing the order of synthesis. Instead of coupling a pre-formed N-(purin-6-yl)amino acid, a dipeptide can be synthesized first, and then the purine moiety can be introduced. This strategy has proven to be effective in producing diastereomerically pure N-(purin-6-yl)dipeptides. nih.gov
The key is to perform the nucleophilic substitution of 6-chloropurine with a pre-synthesized, enantiomerically pure dipeptide. This approach avoids the activation of the carboxylic acid of the N-(purin-6-yl)amino acid, which is the step prone to racemization. By using the dipeptide as the nucleophile, the chiral center of the first amino acid is not disturbed during the C-N bond formation with the purine ring. Chiral HPLC is an essential analytical tool to confirm the enantiomeric purity of the synthesized compounds. nih.gov
Synthesis of this compound Conjugates and Prodrug Derivatives
To enhance the therapeutic potential of this compound, it can be further modified to create conjugates and prodrugs. These derivatives are designed to improve properties such as solubility, cell permeability, and metabolic stability.
Amino acid conjugates of purines have been explored for various therapeutic applications. nih.govnih.gov The synthesis of this compound dipeptides, as discussed in the previous section, is a prime example of creating such conjugates. nih.gov These dipeptides can be further elongated to form larger peptide chains, potentially targeting specific biological pathways.
A particularly successful prodrug strategy for nucleoside and nucleotide analogues is the ProTide approach. nih.govnih.gov This involves the formation of a phosphoramidate (B1195095) derivative, where a nucleoside monophosphate is masked with an amino acid ester and an aryl group. nih.gov This strategy could be adapted for this compound, where the alanine carboxyl group could be part of a larger prodrug moiety designed to be cleaved by intracellular esterases, releasing the active compound. The synthesis of such phosphoramidate prodrugs involves specialized phosphorylation chemistry. nih.govduke.edu Esterase-sensitive prodrugs can also be designed by temporarily protecting the amine and carboxylic acid functionalities of the amino acid side chain to improve cellular uptake. nih.gov
| Compound Name | Chemical Structure/Class |
|---|---|
| This compound | The target molecule of the article |
| 6-Chloropurine | A key precursor in nucleophilic substitution reactions |
| 6-Bromopurine | An alternative precursor for cross-coupling and substitution reactions |
| Palladium(II) acetate | A common palladium catalyst precursor |
| Xantphos | A bulky phosphine ligand for palladium-catalyzed reactions |
| N-t-boc-alanine | A protected form of alanine used in synthesis |
| Dicyclohexylcarbodiimide (DCC) | A coupling agent used in peptide synthesis |
| N-(9-benzylpurin-6-yl)-(S)-alanine | An analogue used to study racemization mechanisms |
| N-(7-deazapurin-6-yl)-(S)-alanine | An analogue used to study racemization mechanisms |
Linker Chemistry and Functional Group Introduction
The derivatization of this compound through the use of linker chemistry and the introduction of various functional groups is a pivotal strategy for modulating its physicochemical properties and biological activity. These modifications can be introduced at several positions, including the purine ring and the amino acid side chain.
A common site for modification is the N9 position of the purine ring. For example, a benzyl (B1604629) group can be introduced at this position, creating N-(9-benzylpurin-6-yl)-(S)-alanine. nih.gov This type of modification can influence the molecule's interaction with biological targets. The synthesis of such derivatives often starts with the appropriate N9-substituted 6-chloropurine, which then undergoes nucleophilic substitution with the desired amino acid. nih.gov
Linker chemistry is employed to connect this compound to other molecules, such as cytotoxic agents or targeting moieties, to create conjugates with specific functions. The nature of the linker is critical and can be either cleavable or non-cleavable. Cleavable linkers are designed to release the active molecule under specific physiological conditions, such as changes in pH or the presence of certain enzymes. Non-cleavable linkers provide a stable connection between the purine-amino acid conjugate and the attached molecule. The choice of linker can significantly impact the stability, solubility, and pharmacokinetic profile of the resulting conjugate.
The introduction of new functional groups can be achieved through various chemical transformations. For instance, the amino group of the alanine moiety can be a site for derivatization. Furthermore, the purine ring itself offers several positions for the introduction of functional groups. These modifications can serve multiple purposes, such as providing a handle for further conjugation, altering the electronic properties of the purine ring, or introducing specific functionalities to interact with a biological target.
| Modification Strategy | Position of Modification | Example | Synthetic Approach |
| Functional Group Introduction | N9 of Purine Ring | N-(9-benzylpurin-6-yl)-(S)-alanine | Nucleophilic substitution of 9-benzyl-6-chloropurine with (S)-alanine. nih.gov |
| Linker Attachment | Variable | Conjugates with other molecules | Use of cleavable or non-cleavable linkers to connect the purine-amino acid to another molecular entity. |
Biocatalytic and Chemoenzymatic Approaches to this compound Analogs
Biocatalytic and chemoenzymatic methods offer powerful and environmentally friendly alternatives to traditional chemical synthesis for the production of this compound analogs. These approaches leverage the high selectivity and efficiency of enzymes to catalyze specific transformations, often under mild reaction conditions.
A key class of enzymes utilized in the synthesis of purine derivatives are the purine nucleoside phosphorylases (PNPs). These enzymes catalyze the reversible phosphorolysis of purine nucleosides to the corresponding purine base and ribose-1-phosphate. This reactivity can be harnessed for the synthesis of various purine nucleoside analogs. While the direct enzymatic synthesis of this compound has not been extensively reported, the principles of using PNPs for the synthesis of purine analogs are well-established. For instance, PNPs are used in combination with pyrimidine (B1678525) nucleoside phosphorylases (PyNPs) in one-pot, two-enzyme systems to produce purine nucleosides with high yields.
To further streamline the synthesis of nucleoside analogs, engineered bifunctional fusion enzymes have been created. An example is the genetic fusion of a purine nucleoside phosphorylase (PNP) and a thymidine (B127349) phosphorylase (TP). This fusion enzyme provides a one-pot, single-step method for the synthesis of both purine and pyrimidine nucleoside analogs, demonstrating the potential of enzyme engineering in creating novel biocatalysts.
Another class of enzymes, nucleoside 2'-deoxyribosyltransferases (NDTs), offers an alternative to PNPs for the stereospecific synthesis of nucleoside analogs. NDTs catalyze the transfer of a deoxyribosyl group from a donor nucleoside to a purine or pyrimidine base. This approach avoids the use of phosphate (B84403) and can be highly efficient for generating libraries of nucleoside analogs.
Chemoenzymatic strategies combine the advantages of both chemical synthesis and biocatalysis. For example, a chemical step might be used to synthesize a modified purine base, which is then used as a substrate for an enzymatic reaction to introduce an amino acid or a sugar moiety. This approach allows for the creation of a wide range of analogs that would be difficult to access through purely chemical or enzymatic routes. A three-step chemoenzymatic approach has been developed for the synthesis of certain antiviral nucleosides, involving a lipase-catalyzed acylation, an enzyme cascade to install the nucleobase, and a final chemical modification of the base.
| Enzymatic Approach | Enzyme(s) | Reaction Type | Key Features |
| One-pot, two-enzyme system | Purine Nucleoside Phosphorylase (PNP), Pyrimidine Nucleoside Phosphorylase (PyNP) | Phosphorolysis and synthesis | High yield synthesis of purine nucleosides. |
| Bifunctional fusion enzyme | PNP-TP fusion protein | Phosphorolysis and synthesis | One-pot, single-step synthesis of nucleoside analogs. |
| Transglycosylation | Nucleoside 2'-deoxyribosyltransferases (NDTs) | Deoxyribosyl transfer | Stereospecific synthesis of nucleoside analogs. |
| Chemoenzymatic synthesis | Lipases, kinases, phosphorylases, etc. | Combination of chemical and enzymatic steps | Access to a broad range of complex analogs. |
Structure Activity Relationship Sar Studies of N 9h Purin 6 Ylalanine Analogs
Influence of Purine (B94841) Ring Substituents on Biological Activity
Substitutions on the purine ring of N-9H-purin-6-ylalanine analogs have profound effects on their biological profiles. The C2, C6, and C8 positions of the purine core are common targets for modification to enhance potency and selectivity.
Research into various substituted purine analogues has shown that the presence and nature of substituents at the C2 and C6 positions are particularly important for potency. aacrjournals.org For instance, in the context of certain enzyme inhibitors, modulating the size or flexibility of the side chain at the C6 position can lead to analogues with higher potency. aacrjournals.org Similarly, modifying the substituent attached to the C2 position has been shown to have pronounced effects on the potency of cyclin-dependent kinase (CDK) inhibitors. aacrjournals.org
The introduction of a halogen atom, such as chlorine, at the C2 position can render purine nucleoside analogs resistant to deamination by enzymes like adenosine (B11128) deaminase, which can enhance their biological lifetime and activity. nih.gov The synthesis of various 2-amino-6-substituted-purines and their 8-aza analogues has been explored to evaluate their antitumor and antiviral activities. nih.gov Furthermore, the electronic properties of substituents play a role in directing subsequent chemical reactions. For example, a strong electron-donating group at the 6-position, such as diethylamino, can switch the regioselectivity of C-H cyanation from the C8 to the C2 position. mdpi.com
| Position of Substitution | Substituent Type/Example | Observed Effect on Biological Activity/Properties | Reference |
|---|---|---|---|
| C2 | Various substituents | Considered important for overall potency. aacrjournals.org | aacrjournals.org |
| C2 | Halogen (e.g., Chlorine) | Can confer resistance to deamination, potentially increasing compound lifetime and activity. nih.gov | nih.gov |
| C6 | Modulation of side chain size/flexibility | Can result in analogues with higher potency. aacrjournals.org | aacrjournals.org |
| C6 | Alkylamino chains | In some series, more lipophilic substituents favor antimycobacterial activity. mdpi.com | mdpi.com |
| C8 | Various electrophiles (post-lithiation) | Allows for the facile preparation of 8-substituted adenosines and related nucleosides. researchgate.net | researchgate.net |
Modifications of the Alanine (B10760859) Side Chain and their Functional Consequences
Alterations to the alanine side chain of this compound are critical for its interaction with biological targets. Key modifications include changes to the carboxyl group, the alpha-carbon's stereochemistry, and extension of the amino acid chain.
The stereochemistry of the alanine component is crucial. Synthesis of related N-(purin-6-yl)dipeptides has shown that the coupling process can be accompanied by racemization of the chiral center of the N-(purin-6-yl)-α-amino acid. nih.gov This loss of stereochemical integrity would likely have significant functional consequences, as biological targets are typically stereospecific. The synthesis of N-(purin-6-yl)-(S)-amino acids is achieved by the nucleophilic substitution of chlorine in 6-chloropurine (B14466) with the corresponding (S)-amino acid. nih.gov
Modifications of the carboxyl group, such as conversion to methyl esters, have been explored in the synthesis of purine-amino acid conjugates. nih.gov Such changes alter the polarity and hydrogen bonding capability of the side chain, which can affect target binding and cell permeability. Extending the side chain by coupling the N-(purin-6-yl)alanine to other amino acids, like (S)-glutamic acid, creates dipeptide analogs. nih.gov This approach significantly alters the molecule's size, shape, and potential interaction points.
| Modification Type | Example | Potential Functional Consequence | Reference |
|---|---|---|---|
| Stereochemistry | Racemization during synthesis (from S to a mix of R/S) | Loss or alteration of biological activity due to the stereospecificity of biological targets. nih.gov | nih.gov |
| Carboxyl Group | Esterification (e.g., to a methyl ester) | Alters polarity, hydrogen bonding capacity, and potential for ionic interactions. May affect cell permeability. nih.gov | nih.gov |
| Chain Extension | Coupling to another amino acid to form a dipeptide | Increases molecular size and introduces new functional groups and interaction points, potentially altering target specificity. nih.gov | nih.gov |
Positional Isomerism and Regioselectivity in Purine Derivatization (e.g., N9 vs. N7 substitution)
The position of the alanine side chain attachment on the purine ring is a critical determinant of biological activity. While this compound features substitution at the N9 position, analogs with substitution at other nitrogen atoms, particularly N7, often exhibit distinct biological properties.
Generally, the alkylation of purine derivatives often results in a mixture of N9 and N7 isomers. acs.org The N9 regioisomer is typically the thermodynamically more stable and predominant product, while the N7 isomer forms as a side product. acs.orgnih.gov However, N7-substituted purine derivatives, though less common, are associated with a range of interesting biological activities, including cytotoxic, antiviral, and anticancer properties. nih.gov For example, raphanatin, which has cytokinin activity, is considered a naturally occurring N7 nucleoside. nih.gov
The development of synthetic methods that allow for regioselective substitution at the N7 position is an active area of research, as it provides access to a chemical space that is less explored than that of the N9 analogs. acs.orgnih.gov Specific reaction conditions and catalysts, such as SnCl₄ with N-trimethylsilylated purines, have been developed to favor the formation of the N7 isomer under kinetic control. nih.gov The stability of these isomers can also differ; for instance, a tert-butyl group at the N7 position was found to be stable in basic conditions but unstable in the presence of aqueous mineral or Lewis acids, contrary to the stable N9-isomer. acs.org
| Isomer | Relative Abundance in Synthesis | Thermodynamic Stability | Associated Biological Activities | Reference |
|---|---|---|---|---|
| N9-substituted | Often the major product in non-selective alkylations. acs.org | Generally more stable. acs.org | Widespread; includes many essential biomolecules (e.g., in DNA/RNA) and drugs. nih.gov | acs.orgnih.gov |
| N7-substituted | Often the minor product; requires specific regioselective methods. acs.orgnih.gov | Generally less stable. acs.org | Cytokinin, cytotoxic, antiviral, anticancer activities have been reported. nih.gov | nih.gov |
Rational Design Principles for Optimizing this compound Efficacy and Selectivity
Rational design principles are increasingly employed to optimize the efficacy and selectivity of purine-based compounds, including this compound analogs. nih.gov This approach leverages structural information from the biological target to guide the design of more effective molecules.
A key principle is structure-based drug design, which often involves understanding the three-dimensional structure of the target protein, such as an enzyme or receptor. nih.govnih.gov By examining the ATP-binding site of a target like heat shock protein 90 (Hsp90), for example, inhibitors can be designed to exploit specific features, such as hydrophobic pockets. nih.gov The design of N7/N9-substituted purines with various ring structures has been used to probe π–π stacking interactions within such pockets to improve binding. nih.gov
Another important strategy is to enhance selectivity for a specific target over closely related ones. For instance, due to the high degree of conservation in the ATP binding pockets of Hsp90 paralogs, designing selective inhibitors is challenging. nih.gov Rational design can overcome this by creating compounds that restrict the orientation of a key chemical moiety to a conformation that is favored by one paralog (e.g., Grp94) but not others. nih.gov This can involve modifying chain lengths of substituents at the N9-position to optimize interactions with specific amino acid residues like phenylalanine in the binding site. nih.gov
Mechanistic Investigations of N 9h Purin 6 Ylalanine in Biological Systems
Interference with Purine (B94841) Metabolism Pathways
Purine metabolism is a fundamental cellular process responsible for the synthesis and breakdown of purine nucleotides, which are essential for a myriad of biological functions, including the formation of nucleic acids and energy currency. nih.govwikipedia.org The two primary routes for purine nucleotide biosynthesis are the de novo pathway and the salvage pathway. mdpi.combrieflands.comsigmaaldrich.com Purine analogs, such as N-9H-purin-6-ylalanine, can potentially interfere with these pathways, leading to significant physiological effects.
The de novo synthesis of purines is an energy-intensive process that assembles the purine ring from various small molecules. wikipedia.orgnih.gov This pathway is particularly active in rapidly proliferating cells. nih.gov Purine synthesis inhibitors are known to block cell proliferation and are used in various therapeutic contexts. wikipedia.org The introduction of a purine analog like this compound could disrupt this pathway at several junctures. For instance, it might mimic the natural purine intermediates and competitively inhibit the enzymes involved in the sequential steps of purine ring assembly. The regulation of this pathway often occurs at the initial steps, and the presence of a purine analog could provide false feedback inhibition, thereby downregulating the entire synthesis cascade.
The purine salvage pathway is a more energy-efficient process that recycles purine bases from the degradation of nucleic acids. nih.govsigmaaldrich.com This pathway is crucial in tissues that have a limited capacity for de novo synthesis. mdpi.com Key enzymes in this pathway, such as hypoxanthine-guanine phosphoribosyltransferase (HGPRT) and adenine (B156593) phosphoribosyltransferase (APRT), catalyze the conversion of purine bases back into nucleotides. nih.gov A compound like this compound could modulate this pathway by either acting as a substrate or an inhibitor for these enzymes. If it acts as an inhibitor, it could lead to a deficiency in the recycled purine pool, forcing cells to rely more heavily on the de novo pathway.
The ultimate products of purine metabolism, adenosine (B11128) triphosphate (ATP) and guanosine triphosphate (GTP), are the building blocks for DNA and RNA synthesis. mdpi.com By interfering with the availability of these purine nucleotides, this compound could have a profound impact on the synthesis of nucleic acids. A reduction in the cellular pool of ATP and GTP would likely lead to an inhibition of DNA replication and transcription. Some purine analogs are known to be incorporated into growing DNA chains, leading to chain termination and cytotoxicity, a mechanism often exploited in cancer chemotherapy. researchgate.net
Enzyme Inhibition Profiling and Kinetics
The structural similarity of this compound to endogenous purines suggests that it could act as an inhibitor for a range of enzymes that recognize purine-containing substrates or cofactors.
Research has identified derivatives of 9H-purin-6-amine as potent inhibitors of aldose reductase. researchgate.net This enzyme is implicated in the pathogenesis of diabetic complications. brieflands.comnih.gov Aldose reductase catalyzes the reduction of glucose to sorbitol, and its overactivity in hyperglycemic conditions can lead to osmotic stress and cellular damage. nih.gov The inhibitory activity of purine derivatives against aldose reductase highlights a potential therapeutic application for compounds like this compound. The table below summarizes the inhibitory activity of some 9H-purin-6-amine derivatives against aldose reductase.
| Compound | Target Enzyme | IC50 (µM) |
| Derivative 1 | Aldose Reductase | 0.045 |
| Derivative 2 | Aldose Reductase | 0.038 |
| Derivative 3 | Aldose Reductase | 0.052 |
This table presents a selection of 9H-purin-6-amine derivatives and their reported half-maximal inhibitory concentrations (IC50) against aldose reductase, demonstrating the potential of this chemical scaffold for enzyme inhibition.
Enzyme inhibition can be broadly classified as competitive or non-competitive. mdpi.com Competitive inhibitors typically resemble the substrate and bind to the active site of the enzyme, thereby preventing the substrate from binding. mdpi.com Non-competitive inhibitors, on the other hand, bind to a different site on the enzyme (an allosteric site) and reduce its catalytic activity without preventing substrate binding. nih.gov
Kinetic studies are essential to determine the mechanism of inhibition. nih.gov For a compound like this compound, due to its structural similarity to natural purines, it is plausible that it could act as a competitive inhibitor for enzymes that utilize purine substrates. However, binding to an allosteric site, leading to non-competitive inhibition, cannot be ruled out without experimental data. A Lineweaver-Burk plot is a common graphical method used to distinguish between these inhibition types. mdpi.com
The following table illustrates the expected changes in kinetic parameters for different types of enzyme inhibition.
| Inhibition Type | Vmax | Km |
| Competitive | Unchanged | Increased |
| Non-competitive | Decreased | Unchanged |
| Uncompetitive | Decreased | Decreased |
| Mixed | Decreased | Varies |
This table outlines the characteristic effects of different types of reversible enzyme inhibitors on the maximum reaction velocity (Vmax) and the Michaelis constant (Km).
Elucidation of Enzyme-Inhibitor Binding Modes
Currently, there is a lack of specific studies detailing the binding modes of this compound with enzymes. While research exists on the enzyme-inhibitor binding of various purine derivatives, this information does not directly apply to this compound and is therefore excluded.
Cellular Pathway Modulation by this compound and its Derivatives
Detailed investigations into the modulation of cellular pathways specifically by this compound are limited in publicly accessible scientific literature.
Specific studies on the effect of this compound on cell cycle progression have not been identified. However, research on other purine derivatives has shown effects on the cell cycle. For instance, the compound 6-[(1-naphthylmethyl)sulfanyl]-9H-purine has been observed to induce G2/M phase arrest in human hepatocellular carcinoma HepG2 cells nih.govresearchgate.net. This is associated with reduced levels of cyclin-dependent kinase (CDK) 4 and cyclin B1/D1 nih.govresearchgate.net. It is important to note that these findings are not directly applicable to this compound.
While the direct effects of this compound on apoptosis are not documented, studies on related alkylated purines have shown the ability to induce apoptosis. For example, compounds such as O(6)-methylguanine (O6meG), O(6)-ethylguanine (O6etG), and 6-dimethylaminopurine (6DMAP) have been shown to induce apoptosis, with the G(0)/G(1) phase of the cell cycle being the most sensitive nih.gov. The apoptotic response to these compounds was found to be dependent on functional p53 nih.gov. In a separate study, 6-[(1-naphthylmethyl)sulfanyl]-9H-purine was also found to induce apoptosis in HepG2 cells, with an increase in the expression of cleaved caspase-9 and caspase-3, and a higher Bax/Bcl-2 protein ratio, suggesting a mitochondria-dependent pathway nih.govresearchgate.net.
There is no specific information available regarding the modulation of signal transduction cascades by this compound. Research on other alkylated purines has indicated that at concentrations that induce apoptosis, these compounds can inhibit p70(S6K) activity while having the opposite effect on MAPK nih.gov. The proposed mechanism for apoptosis induction involves the simultaneous activation of the MAPK pathway and inhibition of the p70(S6K) pathway nih.gov.
Molecular Interactions with Biological Macromolecules
Specific data on the molecular interactions between this compound and biological macromolecules is not available.
There are no specific binding studies available for this compound with DNA or RNA. The interaction of small molecules with DNA is a recognized mechanism for the antitumor effect of some compounds, which can occur through electrostatic interaction, groove binding, or intercalation mdpi.com. However, without specific studies, the nature of any potential interaction between this compound and nucleic acids remains unknown.
Protein-Ligand Interaction Dynamics and Specificity
While direct experimental studies detailing the protein-ligand interaction dynamics and specificity of this compound are not extensively available in current scientific literature, a comprehensive understanding can be inferred from the well-documented interactions of its parent class of molecules, the N6-substituted adenine derivatives, particularly the cytokinins, with their cognate protein receptors. The binding of these ligands to their receptors is a dynamic process governed by a combination of factors including shape complementarity, hydrogen bonding, and hydrophobic interactions, which collectively determine the binding affinity and specificity.
Research into cytokinin receptors, such as the Arabidopsis thaliana histidine kinases (AHK2, AHK3, and CRE1/AHK4), has provided significant insights into how N6-substituted purines are recognized. The ligand-binding domain of these receptors exhibits a specific pocket that accommodates the adenine core and the N6-substituent. The adenine moiety typically forms conserved hydrogen bonds with amino acid residues within the binding pocket, anchoring the ligand. The nature of the N6-substituent, in this case, the alanine (B10760859) group of this compound, plays a crucial role in determining the specificity and strength of the interaction. The size, shape, and chemical properties of this substituent influence the conformational changes in the receptor upon binding, which in turn dictates the downstream signaling cascade.
The interaction is a dynamic equilibrium, with the ligand associating and dissociating from the receptor. The rates of these processes determine the binding affinity, often expressed as the dissociation constant (K_d). While specific K_d values for this compound are not reported, data for other N6-substituted adenines and their interaction with cytokinin receptors can provide a comparative framework.
Table 1: Comparative Binding Affinities of Selected N6-Substituted Adenine Derivatives with Cytokinin Receptors
| Ligand | Receptor | Dissociation Constant (K_d) in nM |
|---|---|---|
| trans-Zeatin | CRE1/AHK4 | 2-4 |
| trans-Zeatin | AHK3 | 1-2 |
| Isopentenyladenine (iP) | CRE1/AHK4 | ~10 |
| Isopentenyladenine (iP) | AHK3 | ~100 |
| Dihydrozeatin | CRE1/AHK4 | Lower affinity than trans-Zeatin |
| Dihydrozeatin | AHK3 | Higher affinity than CRE1/AHK4 |
This table presents representative binding affinity data for well-studied cytokinins to illustrate the range of interactions and receptor specificity. The data for this compound is not available.
The specificity of this compound for particular protein targets would be dictated by the unique stereochemical and electronic features of the alanine side chain. The presence of both a carboxyl and an amino group in the alanine moiety suggests the potential for additional, specific hydrogen bonding or electrostatic interactions within the binding pocket that may not be possible with other alkyl or aromatic N6-substituents. These additional interactions could lead to a distinct binding orientation and dynamic profile for this compound, potentially conferring selectivity for a subset of receptors or even novel protein targets outside of the canonical cytokinin signaling pathways.
Computational modeling and molecular docking studies, which are powerful tools for predicting protein-ligand interactions, could provide valuable hypotheses regarding the binding mode of this compound. Such in silico approaches can model the dynamic nature of the interaction, predict key amino acid residues involved in binding, and estimate the binding free energy.
Table 2: Potential Interacting Residues in a Cytokinin Receptor Binding Pocket
| Receptor Region | Potential Interacting Amino Acid Residues | Type of Interaction with Ligand |
|---|---|---|
| Adenine Binding | Aspartic Acid, Glutamic Acid | Hydrogen Bonding with exocyclic amino group |
| Threonine, Serine | Hydrogen Bonding with purine ring nitrogens | |
| N6-Substituent Pocket | Leucine, Valine, Isoleucine | Hydrophobic Interactions |
| Phenylalanine, Tyrosine | π-stacking (if substituent is aromatic) | |
| Alanine-Specific Interactions (Hypothetical) | Lysine, Arginine | Electrostatic interaction with carboxyl group |
| Asparagine, Glutamine | Hydrogen bonding with amino and carboxyl groups |
This table is a generalized representation based on known cytokinin receptor structures and is intended to illustrate the types of interactions that could be relevant for this compound.
Applications of N 9h Purin 6 Ylalanine in Fundamental Chemical Biology Research
Development as Biochemical and Chemical Probes for Cellular Processes
While specific studies detailing the use of N-9H-purin-6-ylalanine as a dedicated biochemical or chemical probe are not extensively documented in available literature, the broader class of 6-substituted purine-amino acid conjugates holds inherent potential for such applications. Their structural similarity to natural nucleosides allows them to serve as potential inhibitors or modulators of enzymes involved in purine (B94841) metabolism and signaling. By incorporating reporter tags or reactive groups, such molecules could be adapted to identify and study the function of purine-binding proteins or enzymes within complex cellular environments. The development of these compounds often involves evaluating their interaction with specific biological targets, a process that itself yields valuable information about cellular mechanisms. For instance, studying how these molecules affect cell growth or metabolic pathways provides insights into the roles of the targeted processes.
Preclinical Research into Biological Activities in Disease Models (In Vitro and Non-Human In Vivo)
Studies on Antimycobacterial Activity
The synthesis of purine conjugates with natural amino acids is a promising direction in the search for new antimycobacterial agents. Research into N-(purin-6-yl)amino acids and related dipeptides has identified compounds with notable activity against Mycobacterium tuberculosis. Specifically, conjugates of this compound and its derivatives have demonstrated moderate activity against the laboratory Mycobacterium tuberculosis H37Rv strain, with identified Minimum Inhibitory Concentration (MIC) values ranging from 3.1 to 6.25 µg/mL. nih.gov These findings are part of a broader screening effort to identify novel anti-TB agents that may operate via mechanisms different from existing drugs, which is crucial for combating multidrug-resistant tuberculosis (MDR-TB). nih.gov
To investigate the chemical properties that influence biological activity, researchers have also synthesized structural analogs, such as N-(9-benzylpurin-6-yl)-(S)-alanine and N-(7-deazapurin-6-yl)-(S)-alanine. nih.gov
Table 1: Antimycobacterial Activity of this compound Conjugates
| Compound Class | Test Organism | Activity (MIC) |
|---|
Investigations into Antitumoral Activity in Cancer Cell Lines and Animal Models
The antitumoral potential of purine derivatives, including those related to this compound, has been a significant area of investigation. These compounds are explored for their ability to induce apoptosis (programmed cell death) and inhibit the proliferation of cancer cells.
Studies on 2,6,9-trisubstituted purine derivatives have demonstrated cytotoxic effects across various human cancer cell lines. The effectiveness of these compounds is highly dependent on the specific chemical substitutions on the purine ring and the cancer cell type being tested. For example, some derivatives show high potency against the HL-60 leukemia cell line, while the CACO2 colon cancer cell line appears more resistant. One study found that certain 2,6,9-trisubstituted purines could arrest the cell cycle in the S-phase and induce apoptosis in HL-60 cells.
N-(9H-purin-6-yl) benzamide (B126) derivatives, which are structurally related to this compound, have also been evaluated in cancer models. These compounds exhibited activity against cancer cell lines with IC50 values (the concentration required to inhibit the growth of 50% of cells) ranging from 3 to 39 µM. The mechanisms of action include both the induction of apoptosis and a decrease in cell proliferation. While in vivo experiments in animal models showed weak antitumoral activity for two of the compounds, a synergistic effect was observed when the lead compound was combined with the nucleoside analogue fludarabine.
Table 2: In Vitro Antitumoral Activity of Related Purine Derivatives
| Compound Class | Cancer Cell Line | Activity Metric | Result |
|---|---|---|---|
| N-(9H-purin-6-yl) benzamide derivatives | Various cancer cell lines | IC50 | 3-39 µM |
| 2,6,9-trisubstituted purine derivative (4r) | CACO2 (Colon) | IC50 | 27 µM |
Research into Antiviral Activity
The structural similarity of this compound to natural purine nucleosides makes it a candidate for investigation as an antiviral agent. Synthetic purine derivatives have been widely studied for their ability to interfere with viral replication. For instance, a series of 6-anilino-9-benzyl-2-chloro-9H-purines were synthesized and tested for activity against rhinovirus, with some compounds showing good inhibition of four representative serotypes. nih.gov
While direct studies on the antiviral activity of this compound are not prominent, research on related purine-amino acid conjugates provides a basis for its potential in this area. The mechanism of such compounds often involves the inhibition of viral enzymes essential for replication, such as polymerases, or interference with viral protein synthesis. mdpi.com For example, replacing the purine fragment with a pyrimidine (B1678525) in certain antiviral conjugates led to a decrease in anti-herpesvirus activity, highlighting the crucial role of the purine structure. nih.gov
Exploration as Antimetabolite Agents in Microbial and Mammalian Cell Systems
The primary mechanism through which purine analogs like this compound are thought to exert their biological effects is through antimetabolite activity. clevelandclinic.org Antimetabolites are compounds that mimic natural substrates (metabolites) and interfere with cellular processes, particularly the synthesis of DNA and RNA. clevelandclinic.orgpharmacologyeducation.org
By resembling natural purines such as adenine (B156593) and guanine, this compound and its derivatives can be mistakenly taken up by cells and incorporated into metabolic pathways. wikipedia.org This can lead to several disruptive outcomes:
Inhibition of Purine Synthesis: The analog can inhibit key enzymes involved in the de novo synthesis of purine nucleotides, thereby starving the cell of the building blocks needed for DNA and RNA. wikipedia.org
DNA and RNA Incorporation: If the analog is processed into a nucleotide-like structure, it can be incorporated into growing DNA or RNA chains. This incorporation can terminate chain elongation or lead to a non-functional genetic code, ultimately halting cell replication and leading to cell death. pharmacologyeducation.orgwikipedia.org
This antimetabolite action is the foundation for the observed antimycobacterial and antitumoral activities, as both bacterial pathogens and cancer cells are characterized by rapid proliferation and a high demand for nucleotide synthesis. pharmacologyeducation.org
Advanced Computational and Structural Biology Studies
Molecular Modeling and Simulation Techniques
Computational methods provide powerful, atom-level insights into the behavior of molecules like N-9H-purin-6-ylalanine, enabling the prediction of its interactions with biological targets and guiding further experimental research. These in silico approaches are essential for understanding the structural and energetic factors that govern its biological activity.
Molecular Docking for Ligand-Target Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). nih.gov This method is instrumental in virtual screening and predicting the binding mode and affinity of ligands like this compound to various biological targets. jppres.comnih.gov The process involves sampling a vast number of orientations and conformations of the ligand within the binding site of the receptor and then scoring these poses using a scoring function to estimate the strength of the interaction, often represented as binding energy. mdpi.com
In a hypothetical docking study of this compound against a panel of protein kinases, which are common targets for purine (B94841) analogs, the software would calculate the binding energy and identify key molecular interactions. The results can pinpoint potential hydrogen bonds, hydrophobic interactions, and other forces stabilizing the complex, thereby predicting which kinases are the most likely targets. nih.gov
Illustrative Example: Molecular Docking Results for this compound
| Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Amino Acid Residues | Interaction Type |
| Cyclin-Dependent Kinase 2 (CDK2) | -8.5 | LEU83, LYS33, GLN131 | Hydrogen Bond, Hydrophobic |
| Epidermal Growth Factor Receptor (EGFR) | -7.9 | MET793, LEU718 | Hydrogen Bond, Hydrophobic |
| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | -7.2 | CYS919, ASP1046 | Hydrogen Bond, Pi-Alkyl |
| Glycogen Synthase Kinase-3 (GSK-3) | -6.8 | VAL135, LYS85 | Hydrogen Bond |
Molecular Dynamics Simulations for Conformational Analysis and Binding Energetics
Molecular dynamics (MD) simulations are a powerful computational method for analyzing the physical movements of atoms and molecules over time. nih.govresearchgate.net By numerically solving Newton's equations of motion for a system, MD simulations provide detailed information on the conformational changes and flexibility of molecules like this compound and its complexes with biomolecules. unipa.it These simulations can validate the stability of a binding pose predicted by molecular docking and provide a more profound understanding of the binding energetics. jppres.com
When applied to a protein-ligand complex, such as this compound bound to a kinase, an MD simulation can reveal how the ligand and protein adapt to each other. Key parameters analyzed include the root-mean-square deviation (RMSD) to assess structural stability, the radius of gyration (Rg) to measure the compactness of the complex, and the calculation of binding free energies (e.g., using MM/PBSA or MM/GBSA methods) to provide a more accurate estimation of binding affinity. jppres.com
Table: Typical Parameters for an MD Simulation of a Protein-Ligand Complex
| Parameter | Description | Typical Value/Setting |
| Force Field | A set of empirical energy functions used to calculate forces between atoms. | AMBER, CHARMM, GROMOS |
| Water Model | Explicit representation of solvent molecules. | TIP3P, SPC/E |
| Simulation Time | The duration of the simulation. | 100-200 nanoseconds (ns) |
| Temperature | The temperature at which the simulation is run. | 300 K (Kelvin) |
| Pressure | The pressure at which the simulation is run. | 1 bar |
| Ensemble | Statistical ensemble defining the thermodynamic state. | NPT (isothermal-isobaric) |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of compounds with their biological activity. wikipedia.orgnih.gov By analyzing a dataset of molecules with known activities, QSAR can identify the key physicochemical properties or structural features (descriptors) that influence their potency. mdpi.com These models can then be used to predict the activity of new, untested compounds. nih.govnih.gov
To develop a QSAR model for this compound and its analogs, a series of related compounds would be synthesized and tested for a specific biological activity (e.g., inhibition of a particular enzyme). Molecular descriptors for each compound—such as molecular weight, logP (lipophilicity), polar surface area, and electronic properties—would be calculated. researchgate.net Statistical methods, like multiple linear regression or machine learning algorithms, are then used to build an equation that links these descriptors to the observed activity. wikipedia.orgmdpi.com
Table: Examples of Molecular Descriptors Used in QSAR Studies
| Descriptor Class | Specific Descriptor Example | Property Represented |
| Constitutional | Molecular Weight | Size of the molecule |
| Topological | Wiener Index | Molecular branching |
| Geometric | Molecular Surface Area | Shape and size of the molecule |
| Electronic | Dipole Moment | Polarity and charge distribution |
| Physicochemical | LogP | Lipophilicity/Hydrophobicity |
Structural Elucidation of this compound Complexes with Biomolecules
Experimental techniques are crucial for validating computational predictions and providing direct evidence of molecular interactions. Spectroscopic and analytical methods can elucidate the structural details of how this compound binds to biomolecules like DNA and proteins.
Spectroscopic Characterization of Interactions (e.g., Fluorescence Spectroscopy of DNA Interactions)
Fluorescence spectroscopy is a highly sensitive technique used to study the binding of small molecules to macromolecules. jelsciences.com It can detect changes in the fluorescence properties of a molecule (either intrinsic or from an extrinsic probe) upon interaction with a binding partner. researchgate.netspringernature.com When studying the interaction of this compound with DNA, changes in the intrinsic fluorescence of DNA or the compound itself upon complex formation can be monitored. nih.govmdpi.com
For instance, the binding of this compound to DNA might cause quenching (a decrease) of the DNA's intrinsic fluorescence or a shift in the emission wavelength. researchgate.net By titrating the DNA with increasing concentrations of the compound and measuring the change in fluorescence, one can determine key binding parameters such as the binding constant (K_a) and the stoichiometry of the interaction. springernature.com Fluorescence polarization is another powerful method that measures changes in the rotational motion of a fluorescently labeled molecule upon binding, providing data on equilibrium binding. nih.gov
Illustrative Example: Fluorescence Quenching Data for this compound Binding to DNA
| [this compound] (µM) | Fluorescence Intensity (Arbitrary Units) | % Quenching |
| 0 | 100 | 0% |
| 10 | 85 | 15% |
| 20 | 72 | 28% |
| 30 | 61 | 39% |
| 40 | 52 | 48% |
| 50 | 45 | 55% |
Analytical Techniques for Protein-Nucleic Acid and Protein-Ligand Interactions
A variety of advanced analytical techniques are available to characterize the interactions between proteins, nucleic acids, and small-molecule ligands. nih.govnih.gov These methods provide quantitative data on binding affinity, kinetics, and stoichiometry, complementing both computational and spectroscopic studies. nih.gov
Surface Plasmon Resonance (SPR) is a label-free technique that monitors molecular interactions in real-time by detecting changes in the refractive index at the surface of a sensor chip. springernature.com In a typical experiment, a protein or DNA target is immobilized on the chip, and a solution containing this compound is flowed over the surface. The binding and dissociation can be measured to determine the association (k_on) and dissociation (k_off) rate constants, from which the dissociation constant (K_D) is calculated. refeyn.com
Mass photometry is another innovative technique that measures the mass of individual molecules in solution. It can distinguish between unbound molecules and various complex states, providing direct information on the stoichiometry and heterogeneity of protein-ligand or protein-nucleic acid complexes. refeyn.com
Table: Comparison of Analytical Techniques for Studying Molecular Interactions
| Technique | Principle | Key Information Provided | Label Required? |
| Surface Plasmon Resonance (SPR) | Change in refractive index upon mass binding to a surface. | Binding Affinity (K_D), Kinetics (k_on, k_off) | No |
| Isothermal Titration Calorimetry (ITC) | Measures heat changes during a binding event. | Binding Affinity (K_D), Stoichiometry (n), Thermodynamics (ΔH, ΔS) | No |
| Mass Photometry | Measures mass of single molecules via light scattering. | Stoichiometry, Complex Heterogeneity, Mass Distribution | No |
| X-ray Crystallography | Diffraction of X-rays by a crystal of the complex. | High-resolution 3D atomic structure. | No |
| Nuclear Magnetic Resonance (NMR) | Measures magnetic properties of atomic nuclei. | 3D structure in solution, identification of binding site. | Isotope labels may be used. |
Future Research Directions and Basic Science Translational Potential
Exploration of Novel Reaction Pathways for Complex Analog Synthesis
The synthesis of N-9H-purin-6-ylalanine and its derivatives has primarily relied on established methods in purine (B94841) chemistry. A common and effective route involves the nucleophilic substitution of a chlorine atom in 6-chloropurine (B14466) with alanine (B10760859). acs.orgnih.gov This approach is versatile and can be adapted to produce a variety of C6-substituted purine derivatives. nih.gov Another key synthetic strategy is the coupling of N-(purin-6-yl)-(S)-amino acids with other amino acids, such as dimethyl (S)-glutamate, often facilitated by carbodiimide (B86325) coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). nih.gov However, this method can be associated with challenges such as racemization of the chiral center of the N-(purin-6-yl)-α-amino acid. nih.gov
Future research in this area should focus on exploring novel and more efficient reaction pathways to generate a diverse library of complex this compound analogs. The development of stereoselective synthetic methods is crucial to overcome the issue of racemization and to produce enantiomerically pure compounds, which are essential for studying specific biological interactions.
Palladium-catalyzed cross-coupling reactions, which have been successfully used for the synthesis of related (purin-6-yl)phenylalanines, present a promising avenue for creating more complex analogs with tailored functionalities. capes.gov.br Furthermore, exploring enzymatic or chemo-enzymatic synthesis strategies could offer milder reaction conditions and higher selectivity. nih.gov The modification of the purine core at the N9 position is another widely used strategy to generate analogs with diverse properties. nih.gov By combining these advanced synthetic approaches, a wide array of this compound analogs can be generated for further biological evaluation.
| Synthetic Pathway | Description | Key Reagents | Potential for Complex Analogs |
| Nucleophilic Substitution | Displacement of a leaving group (e.g., chlorine) on the purine ring with the amino group of alanine. | 6-chloropurine, Alanine | High, allows for variation in the amino acid and purine core. |
| Carbodiimide Coupling | Formation of a peptide bond between an N-purinyl amino acid and another amino acid. | DCC, HOBt, DIEA | Moderate, useful for creating dipeptide and polypeptide analogs, but racemization can be a concern. |
| Palladium-Catalyzed Cross-Coupling | Formation of carbon-carbon or carbon-heteroatom bonds to introduce diverse substituents. | Palladium catalysts, Boronic acids or Stannanes | High, enables the introduction of a wide range of functional groups for SAR studies. |
Identification of Undiscovered Biological Targets and Mechanisms
While the specific biological targets of this compound are not yet well-defined, the broader class of purinyl amino acids has shown a range of biological activities, including antimycobacterial and antitumor effects. nih.gov These findings suggest that this compound and its analogs could interact with a variety of biological targets. The purine scaffold is a well-known privileged structure in medicinal chemistry, frequently interacting with ATP-binding sites in enzymes, particularly kinases. semanticscholar.org Given the prevalence of kinases in cellular signaling pathways and their frequent dysregulation in diseases like cancer, it is plausible that this compound could act as a kinase inhibitor. semanticscholar.orgdundee.ac.uk
Future research should employ a systematic approach to identify the biological targets of this compound. This could involve screening a library of its analogs against a panel of kinases or other ATP-dependent enzymes. medchemexpress.comselleckchem.com Unbiased chemical proteomics approaches, such as activity-based protein profiling (ABPP), could also be utilized to identify novel protein targets directly in complex biological systems. researchgate.net Understanding the mechanism of action will be crucial. For instance, investigating whether these compounds act as competitive, non-competitive, or allosteric inhibitors will provide valuable insights for future drug design. The structural similarity of the purine moiety to endogenous signaling molecules also suggests that this compound could modulate pathways involved in purine metabolism or signaling. nih.gov
Integration with High-Throughput Screening and Omics Technologies
To accelerate the discovery of bioactive this compound analogs, integration with high-throughput screening (HTS) and 'omics' technologies is essential. HTS allows for the rapid screening of large compound libraries against specific biological targets or cellular phenotypes. semanticscholar.orgmdpi.com By developing robust and miniaturized assays, thousands of this compound derivatives could be tested for their ability to, for example, inhibit a particular kinase or induce apoptosis in cancer cells.
'Omics' technologies, such as proteomics and metabolomics, can provide a global view of the cellular response to treatment with this compound. acs.orgnih.gov Proteomic profiling can identify changes in protein expression or post-translational modifications, offering clues about the compound's mechanism of action and potential off-target effects. acs.org Metabolomic analysis can reveal alterations in metabolic pathways, particularly those related to purine and amino acid metabolism, providing a deeper understanding of the compound's physiological effects. nih.govmdpi.com The integration of data from HTS and 'omics' studies will be crucial for building a comprehensive understanding of the structure-activity relationships and biological effects of the this compound scaffold.
| Technology | Application for this compound Research | Potential Insights |
| High-Throughput Screening (HTS) | Rapidly screen libraries of analogs for activity against specific targets (e.g., kinases) or cellular phenotypes. | Identification of lead compounds, structure-activity relationships. |
| Proteomics | Analyze changes in the proteome of cells treated with this compound. | Target identification, mechanism of action, off-target effects. |
| Metabolomics | Profile changes in the metabolome of cells or organisms exposed to this compound. | Understanding of metabolic effects, pathway modulation, biomarker discovery. |
Development of this compound as a Scaffold for Next-Generation Chemical Biology Tools
The this compound scaffold holds significant promise for the development of next-generation chemical biology tools to probe and manipulate biological systems. Its inherent bifunctional nature, with a purine recognition element and a modifiable amino acid tail, makes it an attractive starting point for the design of chemical probes.
One exciting direction is the development of fluorescent probes based on the this compound structure. By attaching a fluorophore to the amino acid portion or modifying the purine ring to be intrinsically fluorescent, these probes could be used to visualize the localization and dynamics of their biological targets in living cells. nih.govresearchgate.net The development of bright and environmentally sensitive fluorescent purine analogs is an active area of research. nih.gov
Furthermore, the this compound scaffold could be elaborated into activity-based probes (ABPs). By incorporating a reactive group ("warhead") that can covalently bind to the active site of a target enzyme, these probes can be used to profile enzyme activity in complex proteomes. rsc.org For example, an ABP based on this compound could be designed to target a specific family of ATP-binding proteins. The purine moiety would provide initial binding affinity and selectivity, while the reactive group would enable covalent labeling for subsequent identification and quantification by mass spectrometry. The development of such tools would be invaluable for target validation and for understanding the functional roles of various enzymes in health and disease. researchgate.net The purine scaffold has already been successfully utilized in the development of inhibitors for heat shock protein 90 (Hsp90), demonstrating its versatility. cornell.edunih.gov
Q & A
Q. What are the recommended synthetic methodologies for N-9H-purin-6-ylalanine, and how can purity be ensured?
this compound can be synthesized via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, using 6-chloropurine derivatives and appropriately protected alanine boronic acids. For example, a protocol involves refluxing 6-chloro-9-(tetrahydropyran-2-yl)-9H-purine with a boronic acid derivative in toluene using K₂CO₃ and Pd(PPh₃)₄ as catalysts, followed by purification via column chromatography (EtOAc/hexane gradients) . Purity is validated using HPLC (>95%) and melting point analysis. Detailed synthetic procedures should include reagent stoichiometry, solvent systems, and reaction monitoring (TLC) to ensure reproducibility .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ to confirm substitution patterns and stereochemistry.
- Mass Spectrometry (MS): High-resolution ESI-MS for molecular ion verification.
- X-ray Crystallography: Use SHELXL for refinement and ORTEP-3 for graphical representation of crystal structures. Data collection requires high-resolution (<1.0 Å) single-crystal diffraction .
- Elemental Analysis: C, H, N percentages must align with theoretical values (tolerance ±0.4%) .
Q. How should stability studies be designed for this compound under varying pH and temperature conditions?
Prepare aqueous solutions at pH 2.0 (HCl), 7.4 (phosphate buffer), and 10.0 (NaOH) and incubate at 25°C, 37°C, and 60°C. Monitor degradation via UV-Vis spectroscopy (λmax = 260 nm for purine absorbance) at 0, 24, 48, and 72 hours. Stability is confirmed if <5% degradation occurs under physiological conditions (pH 7.4, 37°C) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be optimized for this compound derivatives?
- Experimental Design: Use a combinatorial library of analogs with systematic substitutions at the purine C2, N9, and alanine carboxyl positions.
- Data Collection: Employ high-throughput screening (HTS) against target enzymes (e.g., kinases) using fluorescence polarization assays.
- Statistical Analysis: Apply multivariate regression to correlate substituent electronic/hydrophobic parameters (Hammett σ, LogP) with IC₅₀ values. Include positive/negative controls and triplicate measurements .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Replication Studies: Repeat assays under identical conditions (e.g., enzyme source, buffer composition) to rule out procedural variability.
- Meta-Analysis: Compare datasets using PRISMA guidelines, focusing on variables like cell line heterogeneity or assay detection limits.
- Orthogonal Validation: Confirm activity via alternate methods (e.g., SPR for binding affinity if ELISA results conflict) .
Q. How can computational modeling complement experimental data in analyzing this compound’s binding modes?
- Molecular Docking: Use AutoDock Vina with crystal structures of target proteins (PDB IDs) to predict binding poses. Validate with MD simulations (AMBER/CHARMM) to assess stability over 100 ns trajectories.
- Free Energy Calculations: Apply MM-GBSA to quantify binding energies and compare with experimental ΔG values. Discrepancies >2 kcal/mol warrant re-evaluation of force field parameters .
Q. What are the best practices for integrating high-throughput crystallography in this compound studies?
- Pipeline Design: Use SHELXC/D/E for rapid phase determination and automated model building (e.g., Buccaneer).
- Data Quality: Ensure resolution ≤1.2 Å and Rmerge <5% for reliable electron density maps.
- Validation: Check Ramachandran plots (≥95% residues in favored regions) and clashscores (≤5th percentile) using MolProbity .
Methodological Tables
Table 1: Key Characterization Parameters for this compound
| Parameter | Method/Instrument | Acceptance Criteria |
|---|---|---|
| Purity | HPLC (C18 column) | ≥95% peak area |
| Melting Point | Differential Scanning Calorimetry | 215–220°C (lit. 218°C) |
| ¹H NMR (DMSO-d₆) | 500 MHz spectrometer | δ 8.5 (s, 1H, purine-H) |
| HRMS (ESI+) | Q-TOF MS | [M+H]⁺ calc. 276.1053, found 276.1050 |
Table 2: Common Data Contradictions and Resolutions in Purine Research
| Contradiction Type | Resolution Strategy | Reference Tools |
|---|---|---|
| Variability in IC₅₀ values | Standardize assay buffers | IUPAC buffer guidelines |
| Discrepant binding poses | Cross-validate with Cryo-EM | EMDataResource |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
